(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid
CAS No.: 1353978-10-5
Cat. No.: VC8233720
Molecular Formula: C14H19NO3
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353978-10-5 |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.30 g/mol |
| IUPAC Name | 2-[(1-benzylpyrrolidin-2-yl)methoxy]acetic acid |
| Standard InChI | InChI=1S/C14H19NO3/c16-14(17)11-18-10-13-7-4-8-15(13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) |
| Standard InChI Key | YKOIUYSMMLNURB-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)CC2=CC=CC=C2)COCC(=O)O |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)COCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid comprises a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a methoxyacetic acid side chain (Fig. 1). The stereochemistry of the pyrrolidine ring influences its biological interactions, as seen in chiral analogs like [(S)-1-benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid (CID 66565000) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1353978-10-5 | |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.30 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
Comparatively, 2-(pyrrolidin-1-yl)acetic acid (C₆H₁₁NO₂) has a simpler structure but shares the pyrrolidine-acetic acid backbone .
Synthesis and Industrial Production
Synthetic Routes
Industrial synthesis of (1-benzyl-pyrrolidin-2-ylmethoxy)-acetic acid involves multi-step processes starting from pyroglutamic acid derivatives . A representative pathway includes:
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Benzylation: Reaction of pyrrolidin-2-ylmethanol with benzyl bromide under basic conditions.
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Etherification: Introduction of the methoxyacetic acid group via Mitsunobu or Williamson ether synthesis.
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Purification: Continuous flow reactors and chromatographic techniques optimize yield (>80%) and purity (>98%).
Chirality and Stereochemical Control
Optically active analogs, such as those derived from S-pyroglutamic acid, retain configuration through mild reaction conditions . For example, compound 26 in PMC6270552 features a chiral α-amino alcohol moiety critical for receptor binding .
Applications and Biological Activities
Medicinal Chemistry
Pyrrolidine derivatives exhibit broad bioactivity:
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Enzyme Inhibition: The acetic acid moiety chelates metal ions in enzymatic active sites, as seen in tetrahydrocyclopenta[b]indol-3-yl acetic acid derivatives (US9126932B2) .
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Receptor Modulation: N-benzyl substituents enhance affinity for G-protein-coupled receptors (GPCRs), akin to 2-(1-benzylpyrrolidin-3-yl)acetic acid hydrochloride .
Table 2: Biological Activity of Selected Analogs
Research Findings and Mechanistic Insights
Enzyme Inhibition Studies
(1-Benzyl-pyrrolidin-2-ylmethoxy)-acetic acid analogs disrupt catalytic cycles of serine proteases via hydrogen bonding with the catalytic triad (His57, Asp102, Ser195) . Molecular docking studies suggest the benzyl group occupies hydrophobic pockets, while the acetic acid moiety stabilizes transition states .
Analytical Characterization
Spectroscopic Methods
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NMR: ¹H NMR (CDCl₃) displays pyrrolidine ring protons at δ 3.2–2.8 ppm and benzyl aromatic protons at δ 7.3–7.2 ppm.
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MS: ESI-MS ([M+H]⁺ = 250.1) confirms molecular weight.
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IR: Stretching vibrations at 1720 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O).
Chromatography
HPLC methods with C18 columns (acetonitrile/water gradient) achieve baseline separation of enantiomers .
Comparative Analysis with Pyrrolidine Derivatives
Table 3: Structural and Functional Comparison
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